molecular formula C26H26N4O2 B1418226 MEK阻害剤 CAS No. 334951-92-7

MEK阻害剤

カタログ番号: B1418226
CAS番号: 334951-92-7
分子量: 426.5 g/mol
InChIキー: UPICVLXBXZXYIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Key Applications in Cancer Therapy

  • Monotherapy for Specific Cancers
    • Melanoma : Selumetinib (AZD6244) has shown efficacy as a monotherapy for patients with BRAF-mutant melanoma. Clinical trials have demonstrated significant tumor reduction in some patients .
    • Lung Cancer : MEK inhibitors like trametinib have been evaluated for non-small cell lung cancer (NSCLC), particularly in cases with specific genetic mutations .
  • Combination Therapies
    • Targeted Combinations : The combination of dabrafenib (a BRAF inhibitor) and trametinib has been approved for the treatment of metastatic melanoma, showing improved outcomes compared to monotherapies . Ongoing trials are exploring combinations with other targeted therapies and immunotherapies to enhance efficacy.
    • SHP2 Inhibition : RMC-4630, a SHP2 inhibitor, is being studied in combination with cobimetinib (a MEK inhibitor) to target tumors with RAS mutations. Preliminary results indicate potential benefits in enhancing treatment responses .
  • Preclinical Studies
    • Research indicates that MEK inhibitors can suppress tumor growth across various cancer types, including breast and colorectal cancers. Preclinical models have shown promising results for agents like PD0325901 and CI-1040 .

Case Studies

StudyDrugCancer TypePhaseFindings
1SelumetinibLow-grade serous carcinomaIISignificant efficacy observed; tumor response rates were notable .
2Trametinib + DabrafenibMetastatic melanomaApprovedImproved progression-free survival compared to monotherapy .
3RMC-4630 + CobimetinibAdvanced solid tumorsI/IIInitial safety and tolerability established; ongoing evaluation of efficacy .

Challenges and Future Directions

Despite the promise shown by MEK inhibitors, challenges remain:

  • Resistance Mechanisms : Tumors can develop resistance to MEK inhibition through various mechanisms, including upregulation of alternative pathways .
  • Adverse Effects : Common side effects include rash, diarrhea, and fatigue; careful management is required during treatment .

Future research is focused on understanding resistance mechanisms better and identifying biomarkers that predict response to MEK inhibitors. Ongoing clinical trials are crucial for expanding the therapeutic applications of these agents beyond current indications.

作用機序

Target of Action

MEK inhibitors primarily target the mitogen-activated protein kinase kinase enzymes MEK1 and/or MEK2 . These enzymes are integral components of the RAS–RAF–MEK–ERK signaling pathway , which plays a crucial role in the survival, propagation, and drug resistance of human cancers .

Mode of Action

MEK inhibitors interact with their targets by binding to and inhibiting MEK, thereby inhibiting MEK-dependent cell signaling . This inhibition leads to cell death and the inhibition of tumor growth . These inhibitors are allosteric binding inhibitors of MEK which inhibit either MEK1 alone, or both MEK1 and MEK2 .

Biochemical Pathways

The primary biochemical pathway affected by MEK inhibitors is the RAS–RAF–MEK–ERK or MAPK signaling pathway . This pathway regulates a variety of cellular functions including proliferation, survival, and differentiation . MEK inhibitors target this pathway, inhibiting cell proliferation and inducing apoptosis . They have potential in clinical use for cancer treatment, especially for those cancers induced by RAS/RAF dysfunction .

Result of Action

The result of the action of MEK inhibitors is the inhibition of cell proliferation and the induction of apoptosis . This leads to the inhibition of tumor growth . The efficacy of MEK inhibitors, such as selumetinib, in various solid tumors such as colorectal cancer, lung cancer, neurofibroma, and melanoma has been investigated .

Action Environment

The action of MEK inhibitors can be influenced by environmental factors. For instance, the combination of MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use . The combination of mek inhibitors with systemic immunotherapies has been tolerable, but has thus far failed to demonstrate clear evidence of synergistic clinical activity . These results underscore the need to understand the appropriate therapeutic context for this combination .

生化学分析

Biochemical Properties

MEK inhibitors play a crucial role in biochemical reactions by targeting the MAPK/ERK pathway. They interact with enzymes such as MEK1 and MEK2, inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream proteins like ERK1 and ERK2. The interaction between MEK inhibitors and MEK enzymes is typically characterized by high specificity and affinity, often involving binding to the ATP-binding site of the kinase .

Cellular Effects

MEK inhibitors exert profound effects on various cell types and cellular processes. By inhibiting the MAPK/ERK pathway, they can reduce cell proliferation and induce apoptosis in cancer cells. This inhibition also affects cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, MEK inhibitors have been shown to modulate the tumor microenvironment and enhance anti-tumor immunity . Additionally, they can prevent the exhaustion of CAR-T cells, thereby improving their efficacy in cancer immunotherapy .

Molecular Mechanism

The molecular mechanism of MEK inhibitors involves binding to the MEK1 and MEK2 enzymes, thereby preventing their activation by upstream kinases such as RAF. This inhibition blocks the phosphorylation of ERK1 and ERK2, which are critical for transmitting proliferative signals to the nucleus. Consequently, the inhibition of ERK activation leads to reduced transcription of genes involved in cell cycle progression and survival . MEK inhibitors can also affect other signaling pathways, such as the PI3K/AKT pathway, contributing to their anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MEK inhibitors can vary over time. These compounds are generally stable and can maintain their inhibitory activity for extended periods. Their long-term effects on cellular function can include the development of resistance mechanisms, such as the reactivation of the MAPK/ERK pathway through alternative routes . Additionally, prolonged exposure to MEK inhibitors can lead to changes in cellular metabolism and gene expression profiles .

Dosage Effects in Animal Models

The effects of MEK inhibitors in animal models are dose-dependent. At lower doses, these inhibitors can effectively reduce tumor growth without causing significant toxicity. Higher doses may lead to adverse effects, including weight loss and organ toxicity . Studies have shown that the therapeutic window for MEK inhibitors is relatively narrow, necessitating careful dose optimization to balance efficacy and safety .

Metabolic Pathways

MEK inhibitors are involved in various metabolic pathways, primarily through their impact on the MAPK/ERK signaling cascade. By inhibiting MEK1 and MEK2, these compounds can alter the metabolic flux and levels of metabolites involved in glycolysis and other metabolic processes . For example, MEK inhibition has been shown to downregulate glycolysis genes and reduce glycolytic flux in cancer cells, thereby sensitizing them to other metabolic inhibitors .

Transport and Distribution

The transport and distribution of MEK inhibitors within cells and tissues are influenced by their physicochemical properties. These compounds can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, MEK inhibitors can accumulate in specific compartments, such as the cytoplasm and nucleus, where they exert their inhibitory effects . The distribution of MEK inhibitors can also be affected by binding to plasma proteins and other cellular components .

Subcellular Localization

MEK inhibitors exhibit specific subcellular localization patterns that are critical for their activity. These compounds are often localized in the cytoplasm, where they interact with MEK1 and MEK2. Some MEK inhibitors can also translocate to the nucleus, where they may influence gene expression by modulating the activity of transcription factors . The subcellular localization of MEK inhibitors can be directed by targeting signals or post-translational modifications that guide them to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MEK inhibitors involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, the synthesis of selumetinib, a selective MEK1 inhibitor, involves the following steps :

    Formation of the core structure: The core structure of selumetinib is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Functional group modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.

    Final coupling: The final step involves coupling the synthesized intermediates to form the active MEK inhibitor.

Industrial Production Methods

Industrial production of MEK inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch processing: Large quantities of reactants are mixed and reacted in batch reactors.

    Continuous flow processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.

    Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

化学反応の分析

Types of Reactions

MEK inhibitors undergo various chemical reactions, including:

    Oxidation: MEK inhibitors can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within MEK inhibitors to their reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, modifying the chemical structure of the inhibitor.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of MEK inhibitors include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of the original MEK inhibitor, each with potentially different biological activities and properties.

類似化合物との比較

Similar Compounds

Similar compounds to MEK inhibitors include:

    BRAF inhibitors: Target the BRAF enzyme in the MAPK/ERK pathway.

    ERK inhibitors: Target the ERK enzymes downstream of MEK.

    PI3K inhibitors: Target the PI3K enzyme in a parallel signaling pathway.

Uniqueness of MEK Inhibitors

MEK inhibitors are unique in their ability to specifically target MEK1 and MEK2 enzymes, providing a high degree of selectivity and efficacy in inhibiting the MAPK/ERK pathway . This specificity allows for the effective treatment of cancers with mutations in the RAS/RAF/MEK/ERK pathway, reducing the likelihood of off-target effects and improving patient outcomes .

生物活性

MEK inhibitors are a class of targeted therapies that inhibit the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1 and MEK2 enzymes. These inhibitors have gained prominence in cancer treatment, particularly for tumors with mutations in the BRAF or RAS genes. This article explores the biological activity of MEK inhibitors, focusing on their mechanisms of action, clinical efficacy, resistance mechanisms, and case studies.

MEK inhibitors function by blocking the phosphorylation and activation of MEK1/2, which are critical components of the MAPK signaling pathway. This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, these drugs effectively reduce the activation of ERK1/2, a downstream effector that promotes tumor growth.

  • Allosteric Inhibition : Many MEK inhibitors, such as trametinib and cobimetinib, act as allosteric inhibitors, inducing conformational changes that prevent MEK activation without competing with ATP binding. This mechanism offers specificity and reduces off-target effects associated with ATP-competitive inhibitors .

Clinical Efficacy

MEK inhibitors have shown varying degrees of success across different cancer types. Below is a summary table detailing some prominent MEK inhibitors, their targets, indications, and clinical phases:

MEK Inhibitor Target IC50 (nM) Indications Company Clinical Phase
CI-1040MEK1/22.3Breast cancer, colorectal cancerPfizerPhase II
PD0325901MEK1/20.33Melanoma, colorectal cancerPfizerPhase II
SelumetinibMEK114Melanoma, NSCLCAstraZenecaPhase III
TrametinibMEK1/20.7-14.9MelanomaNovartisApproved
CobimetinibMEK1/25Advanced melanomaGenentechApproved

Case Studies

  • Cobimetinib in Advanced Melanoma : Cobimetinib has been utilized in combination with vemurafenib for patients with BRAF V600E mutation-positive melanoma. A study involving 102 cell lines correlated drug response with gene expression profiles, revealing significant predictive biomarkers for treatment response .
  • Trametinib in Glioblastoma : Research demonstrated that trametinib promotes neuronal differentiation in glioblastoma cells, leading to increased apoptosis and reduced tumor growth in xenograft models. The study highlighted upregulation of neurogenesis-related genes following treatment .
  • Rechallenge with BRAF/MEK Inhibitors : A case report detailed patients who benefited from rechallenging with BRAF and MEK inhibitors after initial progression. One patient achieved stable disease over three months with manageable adverse effects .

Resistance Mechanisms

Despite their efficacy, resistance to MEK inhibitors poses a significant challenge. Several mechanisms have been identified:

  • Mutations in Downstream Effectors : Tumors may develop mutations in downstream signaling components such as ERK that allow continued signaling despite MEK inhibition.
  • Activation of Alternative Pathways : Cancer cells can activate compensatory pathways (e.g., PI3K/Akt) to bypass the inhibited MAPK pathway .
  • Phenotypic Plasticity : Some tumors exhibit phenotypic changes that enable them to adapt to therapy, often resulting in heterogeneous responses within the same tumor.

特性

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N-methyl-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-27-25(31)19-12-13-21-22(15-19)29-26(32)23(21)24(18-9-5-4-6-10-18)28-20-11-7-8-17(14-20)16-30(2)3/h4-15,29,32H,16H2,1-3H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPICVLXBXZXYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634604
Record name (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334951-92-7
Record name (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MEK inhibitor
Reactant of Route 2
Reactant of Route 2
MEK inhibitor
Reactant of Route 3
MEK inhibitor
Reactant of Route 4
Reactant of Route 4
MEK inhibitor
Reactant of Route 5
MEK inhibitor
Reactant of Route 6
MEK inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。